1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
The compound "1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea" represents a fascinating chemical structure with potential implications in various scientific fields. With a complex molecular arrangement, it bridges organic chemistry and practical applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can be synthesized through a multi-step organic process. The initial step involves the formation of the intermediate 4-(Dimethylamino)-6-methylpyrimidin-2-amine via nucleophilic substitution. This intermediate is then reacted with 2-bromoethylamine to yield the secondary amine. The final step includes the reaction of this secondary amine with 3-(3,4,5-trimethoxyphenyl)isocyanate under controlled conditions to produce the target compound.
Industrial Production Methods
For industrial-scale production, processes must be optimized for yield, purity, and cost-effectiveness. The reaction conditions typically involve controlled temperatures, pressures, and catalysts to ensure efficient synthesis. Continuous flow chemistry might be employed to facilitate large-scale production, minimizing batch-to-batch variations and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, typically resulting in the formation of carboxylic acids or related functional groups.
Reduction: Reducing agents such as lithium aluminum hydride can transform this compound into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium azide, alkoxides, or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Primary or secondary amines, alcohols.
Substitution: Corresponding substituted derivatives based on the nucleophile used.
Scientific Research Applications
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, helping to form complex molecular structures.
Biology: It can act as a molecular probe in biological assays to study enzyme activities or protein interactions.
Medicine: Investigated for its potential as a pharmacological agent, possibly in the treatment of specific diseases due to its unique structural properties.
Industry: Utilized in the development of novel materials or as an additive in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: It may bind to specific proteins or enzymes, altering their activity. The trimethoxyphenyl group is often associated with interactions with biological macromolecules.
Pathways Involved: It might participate in cellular signaling pathways, impacting cell division, apoptosis, or other critical cellular functions.
Comparison with Similar Compounds
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can be compared with other structurally related compounds:
1-(2-(4-(Dimethylamino)-6-methylpyrimidin-2-ylamino)ethyl)-3-phenylurea: This compound shares a similar backbone but lacks the trimethoxyphenyl group, which may significantly impact its biological activity.
1-(2-(4-(Dimethylamino)-6-methylpyrimidin-2-ylamino)ethyl)-3-(4-methoxyphenyl)urea: The substitution of a methoxy group instead of the trimethoxy arrangement can lead to different pharmacokinetic and dynamic properties.
Properties
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4/c1-12-9-16(25(2)3)24-18(22-12)20-7-8-21-19(26)23-13-10-14(27-4)17(29-6)15(11-13)28-5/h9-11H,7-8H2,1-6H3,(H,20,22,24)(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZZAFFIRPPDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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